molecular formula C22H18N2O2S B3741724 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No. B3741724
M. Wt: 374.5 g/mol
InChI Key: LXHQVENAYDKNBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. For instance, a structural study was carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . The study used single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .


Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their chemical reactions. For example, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S .

Mechanism of Action

While the specific mechanism of action for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is not mentioned in the search results, benzothiazole derivatives have been studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for the research and development of benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide, could involve further exploration of their anti-tubercular activity . This could include structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds against the target DprE1 .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-15-6-2-4-8-19(15)26-14-21(25)23-17-12-10-16(11-13-17)22-24-18-7-3-5-9-20(18)27-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHQVENAYDKNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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